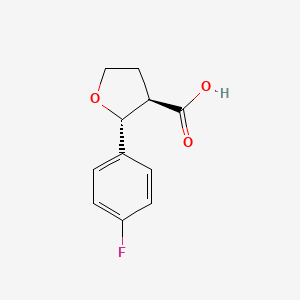

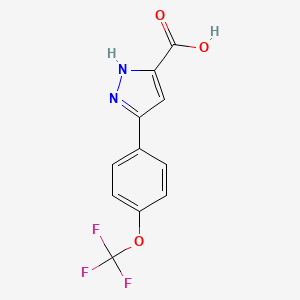

5-(Difluoromethyl)-5-methylpyrrolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Difluoromethylation is a process that introduces a difluoromethyl group into a molecule . This process has been used in various fields of research and has benefited from the invention of multiple difluoromethylation reagents .

Synthesis Analysis

The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Molecular Structure Analysis

The molecular structure of a compound can be influenced by the presence of a difluoromethyl group . For example, difluoromethyl phenyl sulfide is more lipophilic than the weak hydrogen bond donor thiophenol .Chemical Reactions Analysis

Difluoromethylation reactions have been accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by the presence of a difluoromethyl group . For example, difluoromethyl phenyl sulfide is more lipophilic than the weak hydrogen bond donor thiophenol .Applications De Recherche Scientifique

Molecular Structure and Intermolecular Interactions

The molecular structure of related compounds, such as 1-methylpyrrolidine-2,5-dione, showcases dicarbonyl tautomerism and an envelope ring conformation. This structure is stabilized through weak intermolecular hydrogen bonds, highlighting the importance of nucleophile-electrophile interactions among carbonyl groups. Such findings are crucial for understanding the chemical behavior and application potential of 5-(Difluoromethyl)-5-methylpyrrolidine-2,4-dione in various scientific fields, including material science and pharmaceutical chemistry (J. A. Tenon, M. Carles, J. Aycard, 2000).

Antimicrobial Applications

The synthesis and study of succinimide derivatives, closely related to this compound, have shown promising antimicrobial activities. Novel succinimide compounds exhibit significant in vitro antifungal activities against a broad spectrum of test fungi, suggesting potential applications in developing new antifungal agents (J. Cvetkovic et al., 2019).

Synthetic Chemistry and Drug Development

The stereoselective reduction of related intermediates to this compound, such as 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione, is crucial in synthesizing natural bioactive compounds. This research outlines methods that could be applied to the synthesis and development of novel drugs, demonstrating the compound's importance in medicinal chemistry (N. Jumali et al., 2017).

Organic Synthesis and Material Science

The conversion of pyrrolidine-2,5-dione to maleimide through tosylation, as studied in related compounds, offers insights into the properties and synthesis methods of pyrrolidine-2,4-diones and maleimides. This knowledge is useful for organic synthesis, material science, and drug development, showcasing the versatility and application breadth of this compound in creating new materials and pharmaceuticals (Maocai Yan et al., 2018).

Antischistosomal Activities

Solid dispersions of imidazolidinedione derivatives, closely related to this compound, have shown potential antischistosomal activities. This highlights the compound's potential in developing treatments against schistosomiasis, a significant concern in tropical regions (F. L. Guedes et al., 2011).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The field of difluoromethylation has seen significant advances in recent years, and there is ongoing research into new methods and applications . This includes the development of new reagents, the exploration of different substrates, and the investigation of the effects of difluoromethylation on the properties of compounds .

Propriétés

IUPAC Name |

5-(difluoromethyl)-5-methylpyrrolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F2NO2/c1-6(5(7)8)3(10)2-4(11)9-6/h5H,2H2,1H3,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJUIFYLQBCVQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)CC(=O)N1)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(4-chlorophenoxy)acetamido)-4-methylthiophene-3-carboxamide](/img/structure/B2605689.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2605691.png)

![1-{4-[4-(Nonyloxy)phenethyl]phenoxy}nonane](/img/structure/B2605702.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-isobutyloxalamide](/img/structure/B2605705.png)

![1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyrazine hydrochloride](/img/structure/B2605706.png)